![molecular formula C11H19N3S B1523134 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane CAS No. 1094643-90-9](/img/structure/B1523134.png)
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
Descripción general
Descripción
1-(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a heterocyclic compound, which is a derivative of 1,4-diazepane. It is a five-membered ring containing two nitrogen atoms and one sulfur atom. 1-(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess several interesting properties such as antimicrobial activity, anticancer activity, and antioxidant activity.
Aplicaciones Científicas De Investigación
Antioxidant Applications
Thiazole derivatives have been recognized for their antioxidant properties. They can neutralize free radicals and prevent oxidative stress, which is a factor in the development of chronic diseases such as cancer and heart disease . The specific structure of “1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane” may contribute to its efficacy as an antioxidant, potentially making it a candidate for further research in the development of novel antioxidant therapies.
Analgesic and Anti-inflammatory Applications
Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities . This makes them valuable in the development of new pain relief medications. The diazepane moiety in the compound could enhance these properties, suggesting a potential for creating more effective treatments for conditions involving pain and inflammation.
Antimicrobial and Antifungal Applications
Thiazole derivatives are known to possess antimicrobial and antifungal activities . This compound could be explored for its potential use in treating bacterial and fungal infections, with the possibility of it being developed into a new class of antibiotics or antifungals.
Antiviral Applications
The thiazole ring has been associated with anti-HIV activity . Research into “1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane” could uncover new antiviral agents, particularly against HIV, offering a new avenue for therapeutic intervention.
Diuretic Applications
Thiazoles have been reported to exhibit diuretic activity . This compound could be investigated for its potential to promote the excretion of excess fluids in the body, which is beneficial in conditions like hypertension and edema.
Anticonvulsant and Neuroprotective Applications
Thiazole derivatives have shown promise as anticonvulsants and neuroprotective agents . The unique structure of this compound might provide insights into the development of new drugs for neurological disorders, such as epilepsy and neurodegenerative diseases.
Antitumor and Cytotoxic Applications
Some thiazole derivatives have demonstrated potent effects on human tumor cell lines . “1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane” could be a candidate for anticancer drug development, with the potential to target specific cancer cells while minimizing side effects.
Applications in Drug Design and Discovery
Due to the broad range of biological activities exhibited by thiazole derivatives, this compound could play a significant role in drug design and discovery . Its structure could be modified to enhance its activity and specificity, leading to the creation of new drugs with improved therapeutic profiles.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biochemical pathways . These include pathways related to inflammation, pain perception, microbial growth, and cancer progression.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Propiedades
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)-2-ethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-2-11-13-10(9-15-11)8-14-6-3-4-12-5-7-14/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTZNJXBZGPXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)
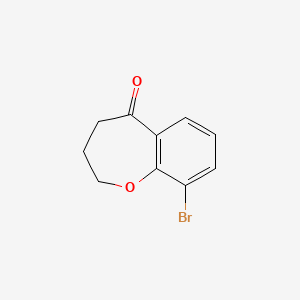
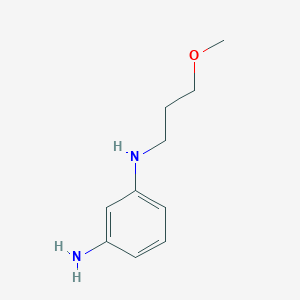
![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)
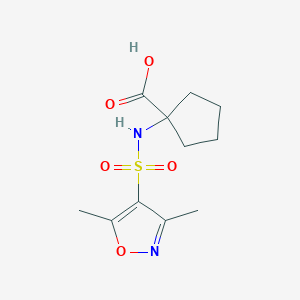
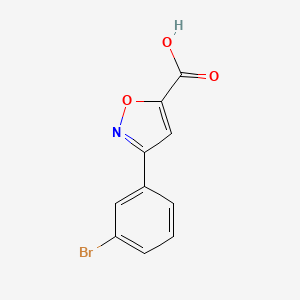


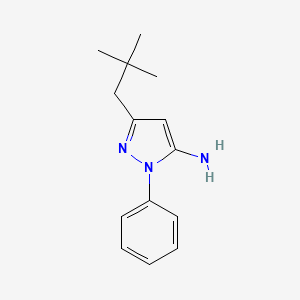
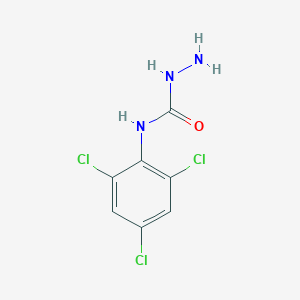
![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)